5-bromo-1H-pyrazolo[3,4-b]pyridine - 1449693-24-6

5-bromo-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3159224
CAS Number: 1449693-24-6
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .


Synthesis Analysis

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate, which was then protected by PMB-Cl to produce a key intermediate .


Molecular Structure Analysis

The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine are primarily related to its use as a building block in the synthesis of various derivatives . These reactions often involve the formation of new bonds at the reactive sites on the pyrazolo[3,4-b]pyridine ring .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 198.02 g/mol, and its exact mass and monoisotopic mass are 196.95886 g/mol . The compound has a topological polar surface area of 41.6 Ų and a complexity of 130 .

Synthesis Analysis
  • Multi-step synthesis from commercially available starting materials: This approach often involves several steps, such as cyclization reactions, halogenation, and functional group transformations. [, , ] For example, one method starts with 2,6-dichloronicotinic acid and proceeds through a series of steps to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine. []

  • Direct bromination of 1H-pyrazolo[3,4-b]pyridine: This method involves the direct bromination of the parent heterocycle using a brominating agent, such as N-bromosuccinimide (NBS). [] This approach offers a more concise route but may require careful optimization of reaction conditions to achieve regioselectivity.

Molecular Structure Analysis
  • X-ray crystallography: X-ray crystallographic studies have provided detailed insights into the bond lengths, bond angles, and overall conformation of the molecule. [, ] These studies have shown that the pyrazole and pyridine rings are nearly coplanar, with a slight deviation from planarity observed in some derivatives. [, , ]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (1H and 13C NMR) has been widely employed to characterize the structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives. [, , , , , , , , , , , , , , , , , , , , , , , ] The chemical shifts and coupling constants obtained from NMR spectra provide valuable information about the electronic environment and spatial arrangement of atoms within the molecule.

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives varies depending on the specific biological activity being investigated. In some cases, the pyrazolo[3,4-b]pyridine scaffold itself may be responsible for the observed activity, while in other cases, the specific substituents introduced through chemical modifications play a crucial role. [] For example:

  • Cyclin-dependent kinase (Cdk) inhibition: 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, synthesized using 5-bromo-1H-pyrazolo[3,4-b]pyridine as a starting material, have been identified as potential Cdk inhibitors. [] While the specific mechanism of action was not elucidated in the provided abstract, it is plausible that these compounds exert their effect by binding to the ATP-binding site of Cdks, thereby inhibiting their kinase activity. []

  • Acetylcholinesterase (AChE) inhibition: Compounds based on 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have shown AChE inhibitory activity. [] While not explicitly stated, this activity could potentially arise from the interaction of these compounds with the catalytic site of AChE, hindering the breakdown of acetylcholine and thus enhancing cholinergic transmission. []

Physical and Chemical Properties Analysis
  • Solubility: It is likely soluble in common organic solvents, such as dichloromethane, tetrahydrofuran, and dimethylformamide, as indicated by its use in various synthetic transformations. [, , , , , , , , , , , , , , , , , , , , , , , ]

Applications

Medicinal Chemistry:

  • Anticancer Agents: Organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, derived from 5-bromo-1H-pyrazolo[3,4-b]pyridine, have shown potential as anticancer agents, exhibiting cytotoxicity and influencing cell cycle progression in human cancer cells. []
  • Antibacterial Agents: Sulfonamide derivatives linked to 5-bromo-1H-pyrazolo[3,4-b]pyridine have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Analgesic and Anti-inflammatory Agents: 7-Azaindazole chalcone derivatives, synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, have demonstrated significant analgesic and anti-inflammatory activities. []
  • Antitubercular Agents: 4,5-Dihydro-1H-pyrazolo[3,4-b]pyridine derivatives, synthesized using 5-bromo-1H-pyrazolo[3,4-b]pyridine as a precursor, have displayed potent antitubercular activity against Mycobacterium tuberculosis H37RV strain. []
  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors: 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965) is a potent HIV-1 NNRTI with good oral bioavailability and activity against key mutant viruses. []
  • TANK-binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives, including compound 15y, have been identified as potent TBK1 inhibitors, exhibiting nanomolar potency and good selectivity. []
  • FGFR Kinase Inhibitors: Substituted 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent and selective inhibition of FGFR kinases, showing significant antitumor activity in preclinical models. []
  • Antileishmanial Agents: 1H-Pyrazolo[3,4-b]pyridine phosphoramidate conjugates have shown promising antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []

Material Science:

  • Luminescent Materials: Chiral lanthanide(III) complexes incorporating a 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative have been investigated for their luminescent properties, showing potential applications in optical devices. []

Catalysis:

  • Asymmetric Synthesis: Bipyridine-N,N′-dioxides ligands derived from 5-bromo-1H-pyrazolo[3,4-b]pyridine have been employed as catalysts in the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, achieving high enantioselectivities. []

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is a key intermediate in the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, as described in a study focusing on organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents. []
  • Relevance: 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine serves as a direct precursor to 5-bromo-1H-pyrazolo[3,4-b]pyridine by undergoing oxidation to form the corresponding carboxylic acid, which can then be decarboxylated. []

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • Compound Description: This compound is a significant intermediate in the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are being investigated as potential cyclin-dependent kinase (Cdk) inhibitors for anticancer applications. [] It can be synthesized from 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. [] Additionally, it serves as a precursor to 7-azaindazole-chalcone derivatives with analgesic and anti-inflammatory properties. []
  • Relevance: 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid shares the core 5-bromo-1H-pyrazolo[3,4-b]pyridine structure, with an additional carboxylic acid functionality at the 3-position. This carboxylic acid group allows for further derivatization and exploration of biological activities. [, ] ,

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound acts as a crucial intermediate in synthesizing a series of novel 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-linked sulfonamide derivatives. These derivatives are designed as potential antibacterial and antioxidant agents. []
  • Relevance: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is structurally similar to 5-bromo-1H-pyrazolo[3,4-b]pyridine, with an iodine atom replacing the hydrogen at the 3-position. This modification allows for further functionalization via coupling reactions to create the sulfonamide derivatives. []

7-azaindazole-chalcone derivatives

  • Compound Description: This series of compounds was synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and various substituted acetophenones. These derivatives demonstrated promising analgesic and anti-inflammatory activities. []
  • Relevance: These derivatives are structurally related to 5-bromo-1H-pyrazolo[3,4-b]pyridine through their shared pyrazolo[3,4-b]pyridine core. The 7-azaindazole-chalcone derivatives retain the bromine substitution at the 5-position and incorporate a chalcone moiety at the 3-position, expanding the structural diversity and potential applications of this scaffold. []

Properties

CAS Number

1449693-24-6

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4BrN3

Molecular Weight

198.02

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1Br

Canonical SMILES

C1=C2C=NNC2=NC=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.